molecular formula C18H16O4 B1350007 Di-2,3-dihydro-1-benzofuran-5-ylacetic acid CAS No. 886497-39-8

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid

Cat. No.: B1350007
CAS No.: 886497-39-8
M. Wt: 296.3 g/mol
InChI Key: JUTNUKDMWFXDBG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydrobenzofuran with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the acetic acid derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid can be compared with other benzofuran derivatives such as:

  • Benzofuran-2-carboxylic acid
  • Benzofuran-3-carboxylic acid
  • 2,3-Dihydrobenzofuran-5-carboxylic acid

These compounds share the benzofuran core but differ in their functional groups and substitution patterns, leading to variations in their chemical and biological properties .

Biological Activity

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a benzofuran core, which is known for its diverse biological activities. The structural characteristics of this compound allow it to interact with various biological targets, including receptors and enzymes involved in critical physiological processes.

1. Antioxidant Properties

Research indicates that derivatives of di-2,3-dihydro-1-benzofuran have significant antioxidant activity. A study demonstrated that these compounds can inhibit leukotriene biosynthesis, which is crucial in inflammatory responses. Although not the most potent inhibitors, they serve as templates for designing more effective antioxidant agents .

2. Cannabinoid Receptor Agonism

A series of studies have identified di-2,3-dihydro-1-benzofuran derivatives as potent selective agonists for cannabinoid receptor 2 (CB2). These compounds were designed to improve drug-like properties and showed promise in treating neuropathic pain through their agonistic action on CB2 receptors .

3. G Protein-Coupled Receptor Activation

Di-2,3-dihydro-1-benzofuran derivatives have been recognized for their role as agonists of G protein-coupled receptors, specifically GPR40 and free fatty acid receptor 1 (FFA1). These receptors are involved in glucose metabolism and insulin secretion, making these compounds potential candidates for managing type 2 diabetes .

Study on Neuropathic Pain

In an animal model of paclitaxel-induced neuropathy, specific di-2,3-dihydro-1-benzofuran derivatives were administered to assess their analgesic effects. The results indicated that these compounds significantly reduced pain responses compared to control groups, highlighting their therapeutic potential in pain management .

Antitumor Activity

Another study evaluated several benzofuran derivatives, including di-2,3-dihydro-1-benzofuran compounds, for antitumor activity. The findings showed that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting a role in cancer therapy .

Research Findings Summary

Activity Mechanism Reference
AntioxidantInhibition of leukotriene biosynthesis
CB2 AgonismModulation of cannabinoid receptors
GPR40/FFA1 ActivationEnhancement of insulin secretion
AntitumorInhibition of cancer cell proliferation

Properties

IUPAC Name

2,2-bis(2,3-dihydro-1-benzofuran-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c19-18(20)17(13-1-3-15-11(9-13)5-7-21-15)14-2-4-16-12(10-14)6-8-22-16/h1-4,9-10,17H,5-8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTNUKDMWFXDBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(C3=CC4=C(C=C3)OCC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375547
Record name Bis(2,3-dihydro-1-benzofuran-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-39-8
Record name Bis(2,3-dihydro-1-benzofuran-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886497-39-8
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